

3-(Trifluoromethyl)benzenesulfonyl chloride

chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1349289

[Get Quote](#)

An In-depth Technical Guide to **3-(Trifluoromethyl)benzenesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzenesulfonyl chloride, identified by CAS Number 777-44-6, is a pivotal organofluorine compound and a highly reactive intermediate in organic synthesis. Its structure, featuring a benzenesulfonyl chloride moiety substituted with a trifluoromethyl (CF₃) group at the meta-position, renders it an essential building block in the development of novel pharmaceutical agents and specialized materials. The presence of the electron-withdrawing CF₃ group significantly influences the electronic properties and reactivity of the molecule, making it a valuable tool for medicinal chemists aiming to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on experimental utility.

Chemical Structure and Properties

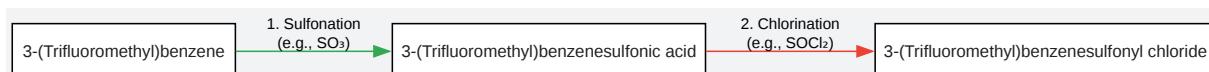
The molecular structure of **3-(Trifluoromethyl)benzenesulfonyl chloride** consists of a central benzene ring with a sulfonyl chloride (-SO₂Cl) group and a trifluoromethyl (-CF₃) group at positions 1 and 3, respectively.

Caption: 2D structure of **3-(Trifluoromethyl)benzenesulfonyl chloride**.

Chemical Identifiers

Identifier	Value
CAS Number	777-44-6
Molecular Formula	C ₇ H ₄ ClF ₃ O ₂ S ^[2] [3]
Molecular Weight	244.62 g/mol ^[2]
InChI Key	ONCAZCNPWWQQMW-UHFFFAOYSA-N
SMILES	FC(F)(F)c1ccccc(c1)S(Cl)(=O)=O
PubChem CID	2733250 ^[4]

Physicochemical Properties


Property	Value
Appearance	Clear, pale yellow to brown liquid
Boiling Point	88-90 °C at 6 mmHg ^[2]
Density	1.526 g/mL at 25 °C
Refractive Index (n _{20/D})	1.485

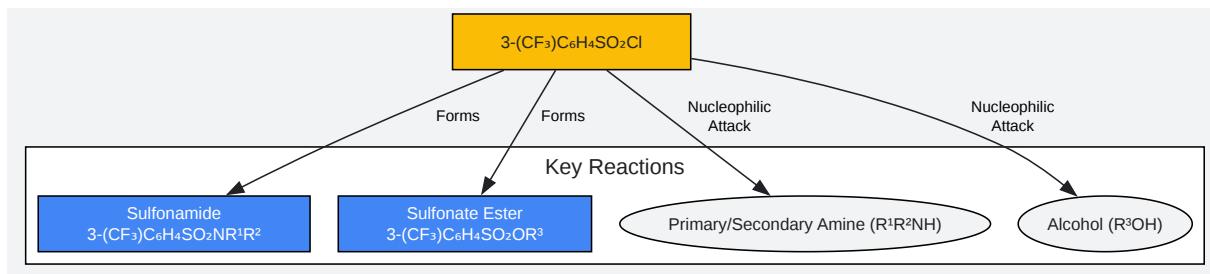
Synthesis and Manufacturing

The industrial synthesis of **3-(trifluoromethyl)benzenesulfonyl chloride** is typically achieved through a two-step process starting from 3-(trifluoromethyl)benzene (also known as benzotrifluoride).^[5]

- **Sulfonation:** 3-(Trifluoromethyl)benzene is reacted with a strong sulfonating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), to introduce a sulfonic acid group (-SO₃H) onto the benzene ring, yielding 3-(trifluoromethyl)benzenesulfonic acid.
- **Chlorination:** The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid

group into the desired sulfonyl chloride ($-\text{SO}_2\text{Cl}$) functionality.[5]

[Click to download full resolution via product page](#)


Caption: General synthesis pathway for **3-(Trifluoromethyl)benzenesulfonyl chloride**.

Chemical Reactivity and Applications

The reactivity of **3-(trifluoromethyl)benzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is enhanced by the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the meta-trifluoromethyl group. Consequently, it readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.

Its primary application is as a reagent for the introduction of the 3-(trifluoromethyl)benzenesulfonyl group into other molecules, a common strategy in medicinal chemistry.

- **Sulfonamide Formation:** It reacts efficiently with primary and secondary amines to form stable sulfonamides.[6] This reaction is fundamental in the synthesis of numerous pharmaceuticals, as the sulfonamide functional group is a well-established pharmacophore.
- **Sulfonate Ester Formation:** In the presence of alcohols and a base, it forms sulfonate esters. These esters are excellent leaving groups and are often used as intermediates in nucleophilic substitution reactions.

[Click to download full resolution via product page](#)

Caption: Reactivity of **3-(Trifluoromethyl)benzenesulfonyl chloride** with nucleophiles.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl-3-(trifluoromethyl)benzenesulfonamide

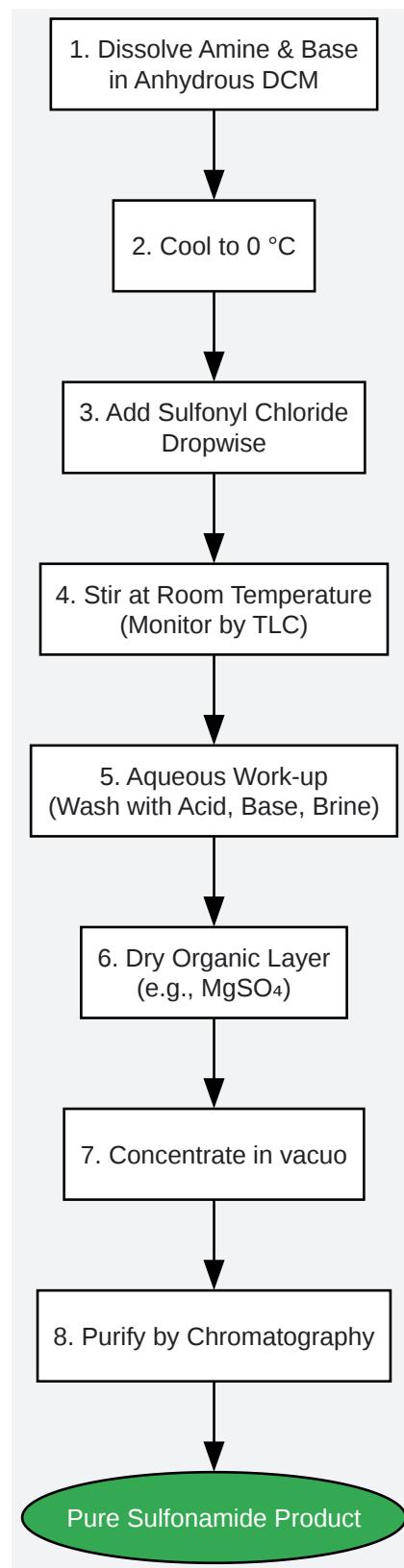
This protocol provides a representative method for the reaction of **3-(trifluoromethyl)benzenesulfonyl chloride** with an amine.

Materials:

- **3-(Trifluoromethyl)benzenesulfonyl chloride**
- Appropriate primary or secondary amine (1.0 equivalent)
- Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 equivalents)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1M Hydrochloric Acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)

- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Procedure:


- To a solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
- Add **3-(trifluoromethyl)benzenesulfonyl chloride** (1.05 eq.) dropwise to the stirred solution over 5-10 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Work-up:

- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and dilute with additional DCM.
- Wash the organic layer sequentially with 1M HCl, saturated aqueous $NaHCO_3$, and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

- Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical sulfonamide synthesis.

Quantitative and Spectroscopic Data

The following table summarizes expected spectroscopic characteristics for **3-(Trifluoromethyl)benzenesulfonyl chloride**.

Data Type	Expected Characteristics
¹ H NMR	Aromatic region (CDCl ₃ , 400 MHz): Signals expected between δ 7.5 - 8.2 ppm, showing complex multiplet patterns corresponding to the four aromatic protons.
¹³ C NMR	Aromatic region (CDCl ₃ , 100 MHz): Multiple signals between δ 120-145 ppm. The carbon attached to the CF ₃ group will appear as a quartet due to C-F coupling. The CF ₃ carbon itself will also be a quartet.
¹⁹ F NMR	(CDCl ₃ , 376 MHz): A singlet is expected around δ -63 ppm relative to CFCl ₃ , characteristic of the CF ₃ group. ^[7]
IR (Infrared)	Strong S=O stretching bands around 1375 cm ⁻¹ (asymmetric) and 1180 cm ⁻¹ (symmetric). Strong C-F stretching bands typically in the 1350-1100 cm ⁻¹ region.
MS (Mass Spec)	EI: Molecular ion (M ⁺) peak expected at m/z 244 (for ³⁵ Cl) and 246 (for ³⁷ Cl). Common fragments include loss of Cl (M-35), loss of SO ₂ (M-64), and the C ₇ H ₄ F ₃ ⁺ fragment. ^[3]

Safety and Handling

3-(Trifluoromethyl)benzenesulfonyl chloride is a corrosive and moisture-sensitive compound.

- Hazards: Causes severe skin burns and eye damage.^[8] Reacts with water, alcohols, and other protic solvents, potentially releasing corrosive hydrochloric acid (HCl).

- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a face shield are mandatory. All handling should be performed in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Conclusion

3-(Trifluoromethyl)benzenesulfonyl chloride is a highly valuable and versatile reagent for synthetic chemists, particularly in the fields of drug discovery and materials science. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance as a key building block for the synthesis of complex, high-value molecules. Proper understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2733250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2003064380A1 - Process for production of trifluoromethylbenzenesulfonyl chlorides - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride 97 39234-86-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [3-(Trifluoromethyl)benzenesulfonyl chloride chemical structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1349289#3-trifluoromethyl-benzenesulfonyl-chloride-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com